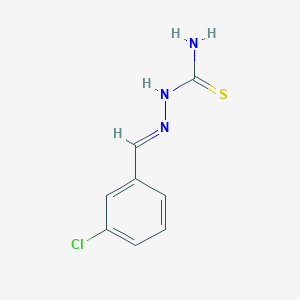

3-Chlorobenzaldehyde thiocarbamoylhydrazone

CAS No.:

Cat. No.: VC14852143

Molecular Formula: C8H8ClN3S

Molecular Weight: 213.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClN3S |

|---|---|

| Molecular Weight | 213.69 g/mol |

| IUPAC Name | [(E)-(3-chlorophenyl)methylideneamino]thiourea |

| Standard InChI | InChI=1S/C8H8ClN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ |

| Standard InChI Key | IPKPBBJJLUBSAV-VZUCSPMQSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)Cl)/C=N/NC(=S)N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C=NNC(=S)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Chlorobenzaldehyde thiocarbamoylhydrazone belongs to the hydrazone family, featuring the functional group R₁R₂C=NNH₂. Its IUPAC name is [(E)-(3-chlorophenyl)methylideneamino]thiourea, with a molecular weight of 213.69 g/mol . The compound’s structure includes a chlorophenyl moiety linked to a thiocarbamoylhydrazone group, conferring distinct electronic and steric properties.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClN₃S |

| Molecular Weight | 213.69 g/mol |

| IUPAC Name | [(E)-(3-chlorophenyl)methylideneamino]thiourea |

| SMILES | C1=CC(=CC(=C1)Cl)C=NNC(=S)N |

| InChI Key | IPKPBBJJLUBSAV-VZUCSPMQSA-N |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis confirms the presence of key functional groups:

-

C=S thiourea stretch: 1089–1160 cm⁻¹ .

The absence of a CHO peak (∼2720 cm⁻¹) verifies complete condensation .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The hydrazone proton (CH=N) resonates at δ 7.88–8.26 ppm, while the thiourea NH appears at δ 11.47–12.09 ppm .

-

¹³C NMR: The imine carbon (CH=N) is observed at δ 142.95–145.19 ppm, and the thiocarbonyl (C=S) at δ 167.08–168.27 ppm .

Synthesis and Crystallization

Synthetic Methodology

The compound is synthesized via a one-pot condensation reaction:

-

Reactants: 3-Chlorobenzaldehyde and thiocarbamoylhydrazine.

-

Conditions: Acid catalysis (e.g., glacial acetic acid) at 60–80°C for 4–6 hours .

-

Crystallization: Slow evaporation at room temperature yields needle-like crystals .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with a single-step weight loss corresponding to the breakdown of the thiocarbamoylhydrazone moiety . Differential scanning calorimetry (DSC) shows an endothermic peak at 215°C, confirming melting prior to decomposition .

Optical Properties

UV-Vis spectroscopy demonstrates high transparency in the 300–800 nm range, with an absorption edge at 290 nm . This low optical absorption is critical for NLO applications.

Table 2: Key Optical Parameters

| Parameter | Value |

|---|---|

| Absorption Edge | 290 nm |

| Band Gap | 4.27 eV |

| SHG Efficiency | 18 × Urea |

Applications in Materials Science

Nonlinear Optical (NLO) Performance

The compound exhibits second harmonic generation (SHG) efficiency 18 times greater than urea when irradiated with a Nd:YAG laser (1064 nm) . This arises from its non-centrosymmetric crystal structure and electron-donating chlorine atom, which enhances hyperpolarizability .

Dielectric Behavior

Dielectric constant measurements (1 kHz–1 MHz) show low conductivity (∼10⁻⁶ S/cm), making it suitable for capacitor applications . The frequency-independent response suggests minimal dielectric losses .

Future Directions

Further research should explore:

-

Structure-Activity Relationships: Modifying the chloro-substitution pattern to enhance bioactivity.

-

NLO Device Integration: Fabricating thin films for frequency-doubling applications.

-

In Vivo Toxicology: Assessing chronic exposure risks in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume